molecular formula C30H33F2N7O2 B10834183 N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

Cat. No.: B10834183
M. Wt: 561.6 g/mol
InChI Key: HHXDZBJLUOYVEU-UHFFFAOYSA-N
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Description

PMID25656651-Compound-33b is a small molecular drug with a molecular weight of 561.6. It has a topological polar surface area of 5 and a rotatable bond count of 7. The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.

Scientific Research Applications

PMID25656651-Compound-33b has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications for treating various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PMID25656651-Compound-33b involves its interaction with specific molecular targets and pathways. It coordinates actin remodeling through tyrosine phosphorylation of proteins controlling cytoskeleton dynamics. It is involved in the regulation of cell adhesion and motility through phosphorylation of key regulators. It also regulates the CBL family of ubiquitin ligases that drive receptor down-regulation and actin remodeling. Additionally, it targets mitochondria in response to oxidative stress, mediating mitochondrial dysfunction and cell death .

Properties

Molecular Formula

C30H33F2N7O2

Molecular Weight

561.6 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

InChI

InChI=1S/C30H33F2N7O2/c1-38-6-8-39(9-7-38)24-2-3-25(27(17-24)34-23-4-10-41-11-5-23)30(40)35-29-26-15-20(18-33-28(26)36-37-29)12-19-13-21(31)16-22(32)14-19/h2-3,13-18,23,34H,4-12H2,1H3,(H2,33,35,36,37,40)

InChI Key

HHXDZBJLUOYVEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=C4C=C(C=NC4=NN3)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Origin of Product

United States

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